

Spectroscopic Scrutiny: A Comparative Analysis of 4-Oxopentanenitrile and Its Isomers

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Compound of Interest

Compound Name: 4-Oxopentanenitrile

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of **4-oxopentanenitrile** and its key structural isomers. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and a logical workflow for their unambiguous identification.

The precise characterization of chemical structure is a cornerstone of chemical research and drug development. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. Therefore, the ability to unequivocally distinguish between isomers is of paramount importance. This guide focuses on **4-oxopentanenitrile** and its isomers, providing a detailed spectroscopic roadmap for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **4-oxopentanenitrile** and its representative isomers. These distinctions in spectral features arise from the unique electronic environment of the nuclei and functional groups in each molecule.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity
4-Oxopentanenitrile	2.81 (t, 2H, -CH ₂ -CN), 2.53 (t, 2H, -CH ₂ -CO-), 2.23 (s, 3H, -CO-CH ₃)[1]
3-Oxopentanenitrile	~2.75 (s, 2H, -CH ₂ -CN), ~2.60 (q, 2H, -CO-CH ₂ -CH ₃), ~1.10 (t, 3H, -CH ₂ -CH ₃)
2-Cyanobutan-2-one	~2.40 (q, 2H, -C(CN)-CH ₂ -CH ₃), ~1.60 (s, 3H, -C(CN)-CH ₃), ~1.20 (t, 3H, -CH ₂ -CH ₃)
5-Oxopentanenitrile	~9.80 (t, 1H, -CHO), ~2.60 (t, 2H, -CH ₂ -CN), ~2.50 (td, 2H, -CH ₂ -CHO), ~2.00 (p, 2H, -CH ₂ -CH ₂ -)

Note: Data for 3-Oxopentanenitrile and 2-Cyanobutan-2-one are estimated based on typical chemical shift values.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)
4-Oxopentanenitrile	~207 (C=O), ~119 (-CN), ~38 (-CH ₂ -CO-), ~29 (-CO-CH ₃), ~17 (-CH ₂ -CN)
3-Oxopentanenitrile	~208 (C=O), ~117 (-CN), ~45 (-CH ₂ -CN), ~36 (-CO-CH ₂), ~8 (-CH ₃)
2,2-Dimethyl-4-oxopentanenitrile	~208 (-C(=O)CH ₃), ~120 (-C≡N), ~50 (-CH ₂ -), ~35 (-C(CH ₃) ₂), ~25 (-C(CH ₃) ₂)[2]

Note: Some values are predicted or compiled from public databases.[2]

Table 3: Infrared (IR) Spectroscopy Data (cm^{-1})

Compound	$\nu(\text{C}\equiv\text{N})$	$\nu(\text{C}=\text{O})$	Other Key Bands
4-Oxopentanenitrile	~2250	~1715	~2950 (C-H stretch)
3-Oxopentanenitrile	~2250	~1720	~2960 (C-H stretch)
2,2-Dimethyl-4-oxopentanenitrile	2260 - 2200	~1715	3000 - 2850 (C-H Stretch)[2]
5-Oxopentanenitrile	~2250	~1725 (aldehyde)	~2720 (aldehyde C-H stretch)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M^+)	Key Fragmentation Peaks
4-Oxopentanenitrile	97	82, 54, 43
3-Oxopentanenitrile	97	69, 57, 42, 29
2,2-Dimethyl-4-oxopentanenitrile	125	110, 83, 68, 43
5-Oxopentanenitrile	97	68, 54, 41

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental technique. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
- ^1H NMR Acquisition:

- Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
- Use a standard 30° or 45° pulse angle.[1]
- Employ a relaxation delay of 1-2 seconds between scans.[1]
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
 - Set a wider spectral width (e.g., 0-220 ppm).
 - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid/Thin Film):
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Alternatively, for non-volatile liquids, a thin film can be cast on a single salt plate by evaporating a solution of the compound in a volatile solvent.
- Sample Preparation (ATR):
 - For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the liquid or solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum, typically over the range of 4000-400 cm^{-1} .

- The final spectrum is presented as percent transmittance or absorbance after automatic background subtraction.

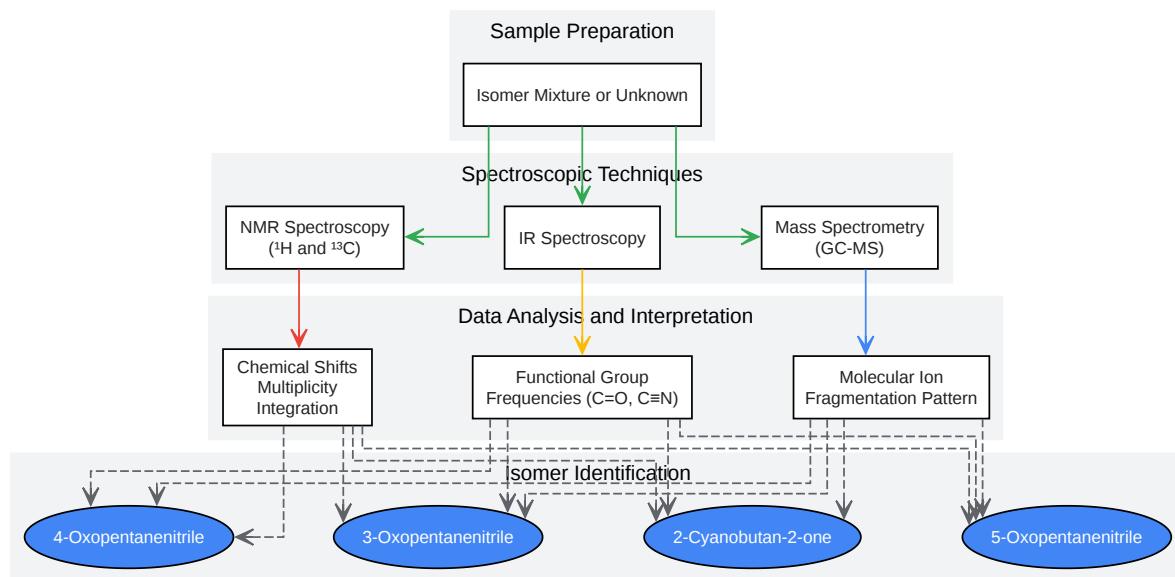
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[1]
- Instrumentation: Utilize a GC-MS system equipped with a capillary column appropriate for the analysis of polar, volatile compounds (e.g., a DB-5ms or equivalent).[1]
- GC Conditions:
 - Injector Temperature: 250 °C.[1]
 - Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).[1]
 - Oven Temperature Program: A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 35-300 amu.
 - Ion Source Temperature: ~230 °C.[1]

Visualization of Analytical Workflow

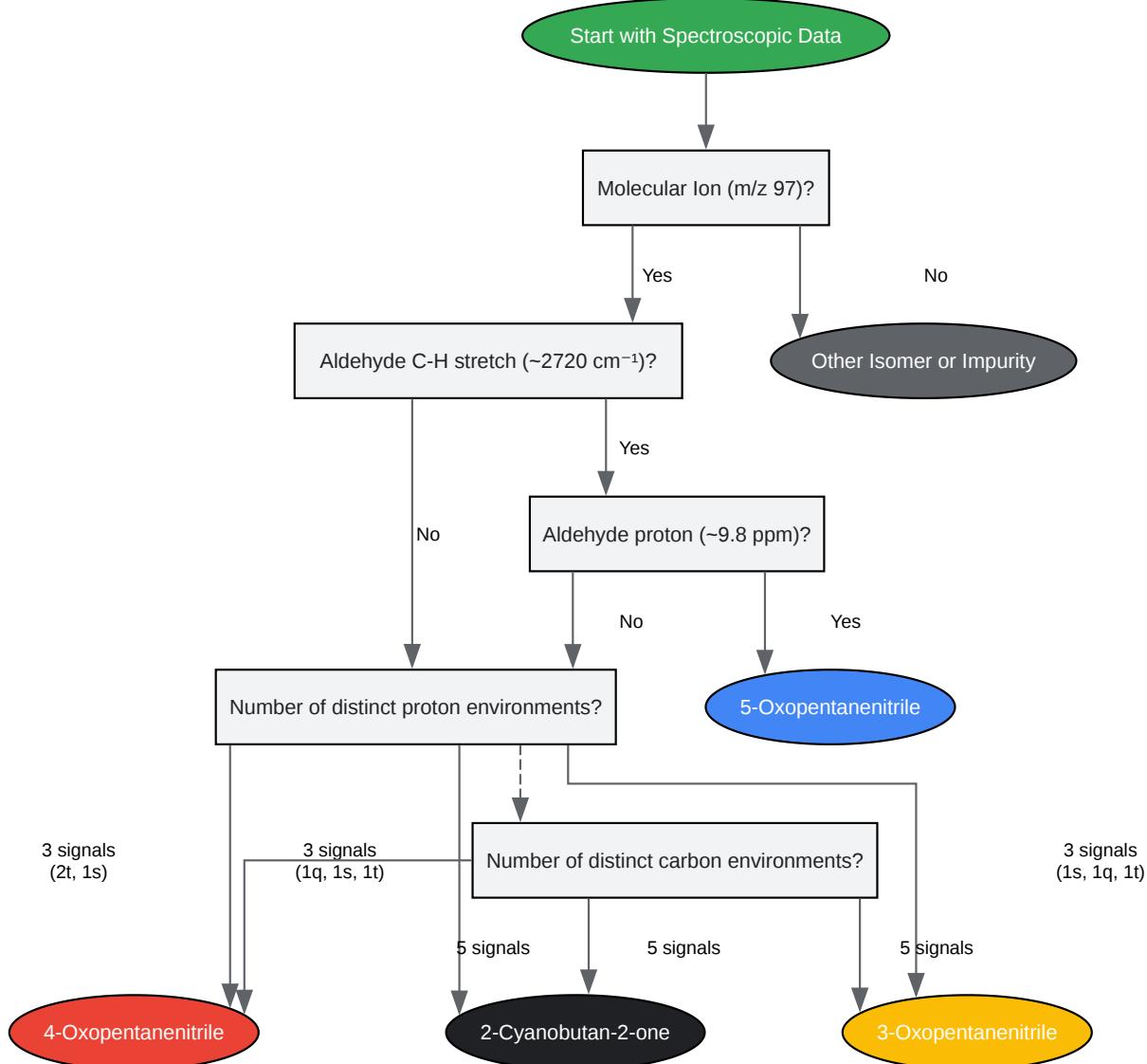
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of **4-oxopentanenitrile** and its isomers.

Spectroscopic Analysis Workflow for Oxopentanenitrile Isomers

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Caption: Workflow for spectroscopic analysis of oxopentanenitrile isomers.

Logical Flow for Isomer Differentiation

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Caption: Decision tree for differentiating oxopentanenitrile isomers.

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References

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